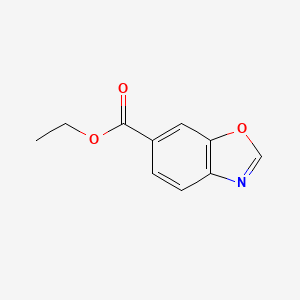

1,3-ベンゾオキサゾール-6-カルボン酸エチル

説明

Ethyl 1,3-benzoxazole-6-carboxylate is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 1,3-benzoxazole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1,3-benzoxazole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌作用

1,3-ベンゾオキサゾール-6-カルボン酸エチル誘導体は合成され、その抗菌活性が評価されています。それらは、バチルス・サブチリスなどのグラム陽性菌と、大腸菌、緑膿菌、肺炎桿菌、サルモネラ・チフィなどのグラム陰性菌に対して有望な結果を示しています。 これらの化合物の最小発育阻止濃度(MIC)値は、オフロキサシンなどの既存の抗生物質と比較可能です .

抗真菌効果

抗真菌研究の分野では、1,3-ベンゾオキサゾール-6-カルボン酸エチルを含むベンゾオキサゾール誘導体は、強力な活性を示すことが示されています。 例えば、特定の化合物は、カンジダ・アルビカンスやアスペルギルス・ニガーなどの真菌株に対して高い効果を示し、MIC値はフルコナゾールなどの標準的な抗真菌剤と比較して優れた効力を示しています .

抗癌の可能性

ベンゾオキサゾール誘導体は、その抗癌特性がますます認識されています。それらは、癌病理に関与するさまざまな代謝経路と細胞プロセスを標的とすることが判明しています。 研究によると、これらの化合物は強力な抗癌活性を示し、一部の誘導体は、特にヒト結腸直腸癌(HCT116)癌細胞株に対して、5-フルオロウラシルなどの標準的な化学療法薬と比較して有望なIC50値を示しています .

抗炎症作用

ベンゾオキサゾールコアは、多くの抗炎症薬における重要な特徴です。 1,3-ベンゾオキサゾール-6-カルボン酸エチル誘導体は、特定の炎症経路を標的にするように設計でき、その結果、改善された有効性と副作用の軽減を備えた新しい抗炎症薬の開発につながる可能性があります .

心臓血管研究

心臓血管研究では、ベンゾオキサゾール誘導体は、心臓関連の状態を調節する可能性について調査されています。 心臓血管疾患に関与する生物学的標的に対する相互作用能力により、心臓病の治療を目的とした新規治療薬の開発のための候補となっています .

神経保護効果

ベンゾオキサゾール化合物は、神経保護剤として有望であることが示されています。 それらは、パーキンソン病などの神経変性疾患につながるプロセスを阻害し、神経損傷に対する保護効果を提供する可能性について研究されています .

抗ウイルス特性

ベンゾオキサゾール誘導体の構造的構成により、ウイルス成分と効果的に相互作用することができ、新しい抗ウイルス薬の開発のための経路を提供します。 これらの化合物は、さまざまなウイルスに対する有効性について調査されており、将来の抗ウイルス療法の基礎を提供しています .

医薬品開発と合成

1,3-ベンゾオキサゾール-6-カルボン酸エチルは、幅広い医薬品の合成における中間体として役立ちます。 この化合物を前駆体として用いる合成戦略の進歩により、ベンゾオキサゾール骨格に基づく薬物の開発のための新しい道が開かれました .

作用機序

Target of Action

Ethyl 1,3-benzoxazole-6-carboxylate is a derivative of benzoxazole, a class of compounds known for their wide spectrum of pharmacological activities Benzoxazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities .

Mode of Action

Benzoxazole derivatives have been found to interact with various biological receptors in the human body . These interactions can lead to a range of biological activities, including antimicrobial, antifungal, and anticancer effects .

Biochemical Pathways

Benzoxazole derivatives have been reported to influence a variety of biochemical pathways due to their wide spectrum of pharmacological activities .

Result of Action

Benzoxazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities , suggesting that they may have a range of molecular and cellular effects.

Action Environment

The synthesis of benzoxazole derivatives has been reported to be influenced by various reaction conditions and catalysts , suggesting that environmental factors may play a role in the action of Ethyl 1,3-benzoxazole-6-carboxylate.

生化学分析

Biochemical Properties

Ethyl 1,3-benzoxazole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit the activity of certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, Ethyl 1,3-benzoxazole-6-carboxylate has shown potential in modulating the activity of proteins involved in cancer cell proliferation, making it a promising candidate for anticancer drug development .

Cellular Effects

Ethyl 1,3-benzoxazole-6-carboxylate affects various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis by inhibiting key enzymes, leading to cell death . In cancer cells, Ethyl 1,3-benzoxazole-6-carboxylate has been found to induce apoptosis, a process of programmed cell death, by modulating cell signaling pathways and gene expression . This compound also influences cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of Ethyl 1,3-benzoxazole-6-carboxylate involves several key interactions at the molecular level. It binds to specific enzymes and proteins, inhibiting their activity and leading to downstream effects on cellular processes . For example, Ethyl 1,3-benzoxazole-6-carboxylate inhibits the activity of bacterial enzymes involved in cell wall synthesis, resulting in bacterial cell death . In cancer cells, it binds to proteins involved in cell proliferation and survival, leading to the activation of apoptotic pathways and inhibition of cancer cell growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 1,3-benzoxazole-6-carboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat . Long-term studies have shown that Ethyl 1,3-benzoxazole-6-carboxylate can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of Ethyl 1,3-benzoxazole-6-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and anticancer activities without significant toxicity . At higher doses, Ethyl 1,3-benzoxazole-6-carboxylate can cause adverse effects, including toxicity to healthy cells and tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity .

Metabolic Pathways

Ethyl 1,3-benzoxazole-6-carboxylate is involved in several metabolic pathways within the cell. It interacts with enzymes and cofactors that play a role in its metabolism and degradation . The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels within the cell . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of Ethyl 1,3-benzoxazole-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms of Ethyl 1,3-benzoxazole-6-carboxylate is essential for optimizing its therapeutic efficacy and minimizing potential side effects .

Subcellular Localization

Ethyl 1,3-benzoxazole-6-carboxylate exhibits specific subcellular localization patterns that are crucial for its activity and function . The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall therapeutic potential .

特性

IUPAC Name |

ethyl 1,3-benzoxazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-13-10(12)7-3-4-8-9(5-7)14-6-11-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJICUCWKZPFKFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743841 | |

| Record name | Ethyl 1,3-benzoxazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355171-03-7 | |

| Record name | Ethyl 1,3-benzoxazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

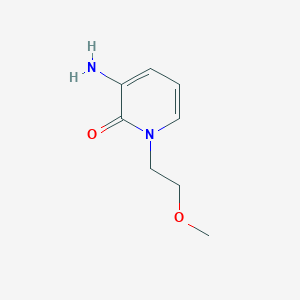

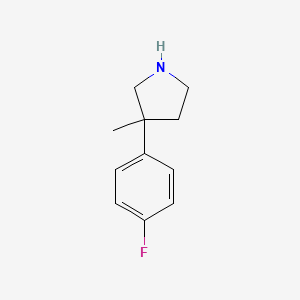

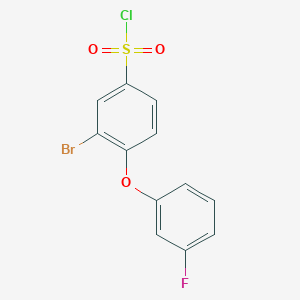

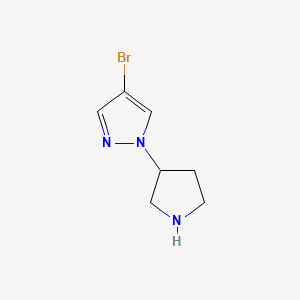

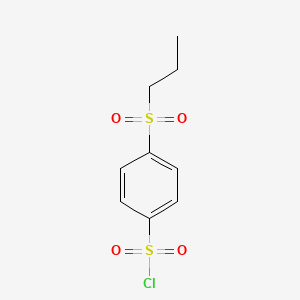

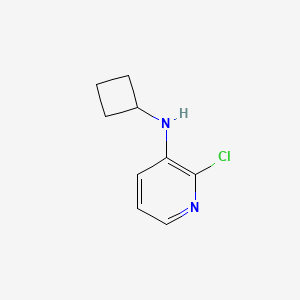

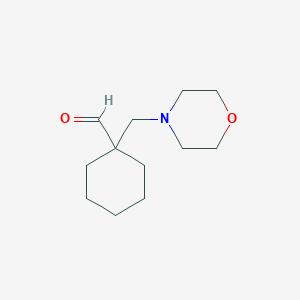

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1443441.png)

![2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine](/img/structure/B1443447.png)

![2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine](/img/structure/B1443452.png)

![2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile](/img/structure/B1443453.png)

![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate](/img/structure/B1443454.png)

![Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate](/img/structure/B1443455.png)

![[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine](/img/structure/B1443464.png)